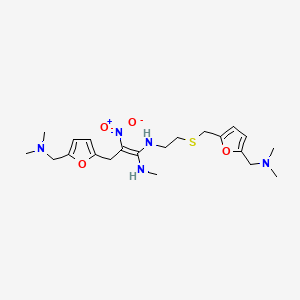
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is a complex organic compound characterized by its unique structure, which includes furan rings, dimethylamino groups, and nitropropene functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves multiple steps, starting with the preparation of the furan rings and the introduction of dimethylamino groups. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, possibly incorporating green chemistry principles to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylamino groups and nitropropene moiety are likely involved in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would require further investigation to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Dimethylaminomethyl)furfuryl alcohol
- 2-Furanmethanol, 5-((dimethylamino)methyl)
- 5-((Dimethylamino)methyl)-2-furanmethanol
Uniqueness
Compared to similar compounds, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine stands out due to its complex structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
112233-25-7 |
|---|---|
Molekularformel |
C21H33N5O4S |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
(Z)-3-[5-[(dimethylamino)methyl]furan-2-yl]-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroprop-1-ene-1,1-diamine |
InChI |
InChI=1S/C21H33N5O4S/c1-22-21(20(26(27)28)12-16-6-7-17(29-16)13-24(2)3)23-10-11-31-15-19-9-8-18(30-19)14-25(4)5/h6-9,22-23H,10-15H2,1-5H3/b21-20- |
InChI-Schlüssel |
VZXBPGNYACMAPS-MRCUWXFGSA-N |
Isomerische SMILES |
CN/C(=C(\CC1=CC=C(O1)CN(C)C)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Kanonische SMILES |
CNC(=C(CC1=CC=C(O1)CN(C)C)[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



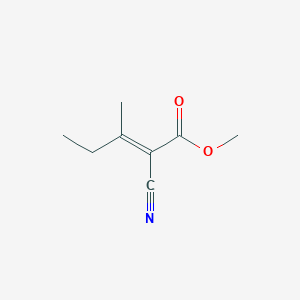
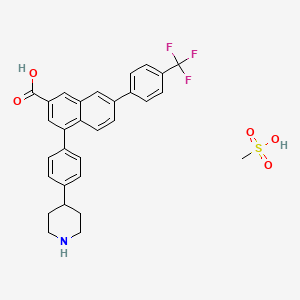
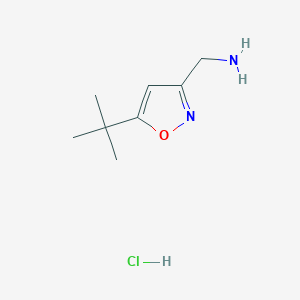
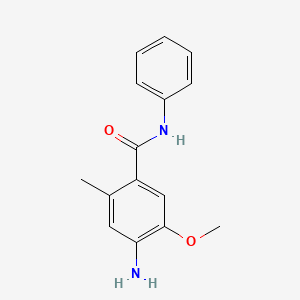
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
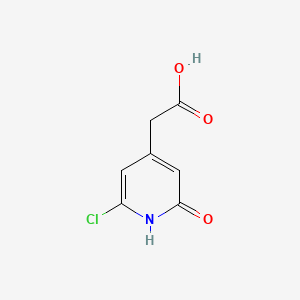

![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
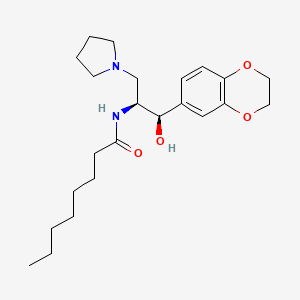

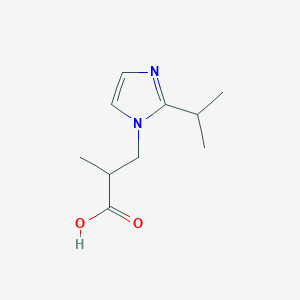
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
